molecular formula C8H5FN2O B182563 6-fluoro-1H-indazole-3-carbaldehyde CAS No. 518987-33-2

6-fluoro-1H-indazole-3-carbaldehyde

Cat. No.: B182563
CAS No.: 518987-33-2
M. Wt: 164.14 g/mol
InChI Key: PSNVJZCWCJWPGT-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indazole-3-carbaldehyde typically involves the fluorination of indazole derivatives. One common method is the electrophilic fluorination of 1H-indazole-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-1H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 6-fluoro-1H-indazole-3-carbaldehyde enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

6-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNVJZCWCJWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622088
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518987-33-2
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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